2,2,2-Trideuterioacetic acid

Description

Significance of Deuterated Analogues in Scientific Inquiry

Deuterated compounds, such as 2,2,2-trideuterioacetic acid, are chemical entities in which one or more hydrogen atoms have been substituted with deuterium (B1214612). clearsynth.com This isotopic substitution, while seemingly minor, imparts distinct physical and chemical characteristics that are leveraged in scientific research. The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scielo.org.mx This difference in bond strength is the basis for the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon is a powerful tool for elucidating reaction mechanisms.

Furthermore, deuterium's unique nuclear properties make it a valuable asset in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com The use of deuterated solvents and compounds helps to reduce interference from hydrogen signals, leading to clearer spectra and more precise structural information. clearsynth.com In the pharmaceutical industry, the incorporation of deuterium into drug molecules can enhance their metabolic stability, potentially leading to improved therapeutic efficacy and reduced side effects. clearsynth.com

Overview of Isotopic Labeling Principles for Research Applications

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium, into molecules to trace their journey through chemical or biological systems. wikipedia.org This method provides unparalleled insights into reaction pathways, metabolic fluxes, and molecular interactions. metwarebio.com The fundamental principle lies in the ability to detect and distinguish the labeled molecules from their unlabeled counterparts. musechem.com

There are two main types of isotopes used for labeling: stable isotopes and radioactive isotopes. metwarebio.com Stable isotopes, like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are detected based on their mass differences using techniques like mass spectrometry (MS) or their unique nuclear properties in NMR spectroscopy. wikipedia.orgmetwarebio.com Radioactive isotopes, on the other hand, emit radiation that can be detected by various instruments. metwarebio.com

The choice of isotope and labeling strategy depends on the specific research question. numberanalytics.com For instance, in metabolic studies, a deuterated compound like 2,2,2-trideuterioacetic acid can be introduced into a biological system to trace the metabolic fate of the acetyl group. smolecule.com By analyzing the incorporation of deuterium into various metabolites, researchers can map out complex biochemical pathways. simsonpharma.com

Historical Context and Evolution of 2,2,2-Trideuterioacetic Acid in Academic Disciplines

The journey of isotopic labeling began with the discovery of isotopes by Frederick Soddy in the early 20th century. This foundational discovery laid the groundwork for the synthesis and application of labeled compounds. Pioneers like Harold Urey and Rudolph Schoenheimer were instrumental in demonstrating the utility of stable isotopes for tracing metabolic pathways.

The development of analytical techniques such as mass spectrometry and NMR spectroscopy further propelled the use of deuterated compounds in research. Early investigations into cholesterol biosynthesis, for example, utilized labeled acetic acid to demonstrate its role as a key precursor for both the side chain and the ring structure of the cholesterol molecule. nobelprize.org

Over the years, the synthesis and applications of deuterated compounds have become increasingly sophisticated. The interest in deuterated pharmaceuticals grew in the 21st century, driven by the potential of deuterium to alter the pharmacokinetic profiles of drugs. 2,2,2-Trideuterioacetic acid and its derivatives have found applications in diverse fields, from studying enzyme kinetics to serving as internal standards in analytical chemistry.

Interactive Data Table: Properties of 2,2,2-Trideuterioacetate

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trideuterioacetate | nih.gov |

| Molecular Formula | C₂H₃O₂⁻ | nih.gov |

| Molecular Weight | 62.06 g/mol | nih.gov |

| Formal Charge | -1 | nih.gov |

| Isotope Atom Count | 3 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

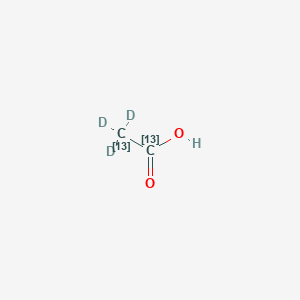

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-SCDGQEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107745-70-0 | |

| Record name | Acetic-13C2,d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Utilization for 2,2,2 Trideuterioacetic Acid

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the methyl group of acetic acid requires specific synthetic strategies to ensure high levels of isotopic enrichment and fidelity.

One common route to 2,2,2-trideuterioacetic acid involves the use of tetradeuterioacetic acid (acetic acid-d4) as a starting material. clearsynth.com Acetic acid-d4 can be used as a deuterated solvent in various chemical reactions, including the dissolution of internal standards for quantitative Nuclear Magnetic Resonance (qNMR) experiments. clearsynth.com The conversion of tetradeuterioacetic acid to 2,2,2-trideuterioacetic acid involves a selective H/D exchange at the carboxylic acid position, which is readily accomplished due to the acidic nature of this proton.

To achieve high isotopic purity at the methyl position, directed synthesis pathways are often employed. These methods typically start from deuterated precursors where the deuterium atoms are already in place. For instance, the synthesis can begin with deuterated acetyl chloride or utilize specific catalysts that promote the incorporation of deuterium into the acetic acid structure. Another approach involves treating acetic acid with deuterated reagents, such as deuterated lithium aluminum hydride, under controlled conditions to facilitate exchange reactions.

A documented method for producing deuterated compounds with high isotopic enrichment involves the reaction of a suitable precursor with a deuterated reagent. For example, the synthesis of [d3]ZT-1, a deuterated derivative of huperzine A, utilized 2,2,2-[d3]ethyl bromide with an isotopic enrichment of 98 atom% D. almacgroup.com This highlights the principle of using highly enriched starting materials to ensure the isotopic fidelity of the final product.

Derivatization Techniques Employing 2,2,2-Trideuterioacetic Acid

2,2,2-Trideuterioacetic acid serves as a versatile building block for the synthesis of a wide range of deuterated compounds. These derivatives are crucial for various research applications, from reaction mechanism studies to the structural elucidation of complex molecules.

Esterification is a fundamental reaction where 2,2,2-trideuterioacetic acid reacts with an alcohol in the presence of an acid catalyst to form a deuterated ester. smolecule.com A common method for this is the Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrysteps.com The general reaction can be represented as:

CD₃COOH + ROH → CD₃COOR + H₂O

This method is widely used to prepare various labeled acetates. For example, ethyl-2,2,2-d3 acetate (B1210297) is synthesized by reacting 2,2,2-trideuterioacetic acid with ethanol. nih.govmedchemexpress.com Similarly, 3-methylbutyl 2,2,2-trideuterioacetate is prepared by the reaction of 2,2,2-trideuterioacetic acid with 3-methylbutanol under reflux conditions. vulcanchem.com Another synthetic route to deuterated esters involves the reaction of a silver salt of the deuterated carboxylic acid with an alkyl iodide. cdnsciencepub.com

Table 1: Examples of Esterification Reactions

| Reactants | Product |

|---|---|

| 2,2,2-Trideuterioacetic acid + Ethanol | Ethyl-2,2,2-d3 acetate |

| 2,2,2-Trideuterioacetic acid + 3-Methylbutanol | 3-Methylbutyl 2,2,2-trideuterioacetate |

| Silver 2,2,2-trideuterioacetate + Ethyl iodide | Ethyl-2,2,2-d3 acetate |

2,2,2-Trideuterioacetic acid can react with bases to form deuterated acetate salts. smolecule.com These salts and their complexes with metal ions are valuable in various research areas, including materials science and coordination chemistry. The formation of such complexes can influence their structural and magnetic properties. While the specific synthesis of Pr(CD₃COO)₃·D₂O is not detailed in the provided results, the formation of metal-carboxylate complexes is a well-established area of coordination chemistry. chemistry-chemists.com These complexes are often studied for their unique structural arrangements and potential applications in catalysis and materials science.

The use of isotopically labeled compounds is a powerful technique for the site-specific labeling and structural elucidation of complex biomolecules. nih.govtechnologynetworks.com 2,2,2-Trideuterioacetic acid and its derivatives can be used to introduce deuterium labels into specific positions within larger molecules, such as carbohydrates and proteins. This allows researchers to probe the structure and dynamics of these biomolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. technologynetworks.com

For instance, in the study of hyaluronic acid derivatives, 2,2,2-trideuterioacetic anhydride (B1165640) was used to selectively introduce trideuterioacetate groups at specific positions, which facilitated the NMR assignment of the acetate groups. researchgate.net This site-specific labeling helps in understanding the conformational changes around glycosidic linkages. researchgate.net

In protein studies, while direct incorporation of 2,2,2-trideuterioacetic acid is less common, the principles of site-specific labeling are well-established. core.ac.ukalphathera.com Methods often involve the incorporation of unnatural amino acids with specific functionalities that can then be chemically modified. nih.gov The insights gained from small molecule labeling with reagents like 2,2,2-trideuterioacetic acid derivatives are foundational to these more complex biological applications. biorxiv.orgnih.gov

Advanced Spectroscopic Characterization of 2,2,2 Trideuterioacetic Acid and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating molecular structure, and the introduction of deuterium (B1214612) offers distinct advantages. The substitution of protons (¹H) with deuterons (²H) in the methyl group of acetic acid fundamentally alters the NMR properties of that position, which can be exploited in various experimental contexts.

Deuterium (²H) NMR spectroscopy is a direct and unambiguous method to verify the position and extent of deuteration in a molecule. magritek.com Since the deuterium nucleus has a spin I=1, it is NMR-active, although it has a much lower gyromagnetic ratio than the proton, resulting in a lower resonance frequency and sensitivity. nih.gov However, for isotopically enriched compounds like 2,2,2-trideuterioacetic acid, ²H NMR provides a clear signal corresponding to the deuterated methyl group (CD₃).

The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.com The presence of a signal in the ²H spectrum at the expected chemical shift for a methyl group, coupled with the corresponding absence of the methyl signal in the ¹H spectrum, confirms the successful and specific isotopic labeling. Quantification can be achieved by integrating the ²H NMR signal and comparing it against an internal standard of known concentration. This process verifies the high isotopic purity of the compound.

Table 1: Representative NMR Data for 2,2,2-Trideuterioacetic Acid

Illustrative NMR data comparing the proton (¹H) and deuterium (²H) spectra for acetic acid and its trideuterated analogue in a suitable solvent. The disappearance of the methyl signal in the ¹H spectrum and its appearance in the ²H spectrum confirms localization.

| Compound | Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Signal Assignment | Observation |

|---|---|---|---|---|---|

| Acetic Acid (CH₃COOH) | ¹H NMR | ~2.1 | Singlet | -CH₃ | Signal present and integrates to 3 protons. |

| ²H NMR | - | - | - | No signal observed at natural abundance. | |

| 2,2,2-Trideuterioacetic Acid (CD₃COOH) | ¹H NMR | - | - | -CH₃ | Signal absent (or present as a very small residual peak). |

| ²H NMR | ~2.1 | Singlet (broad) | -CD₃ | Strong signal confirms deuteration at the methyl position. magritek.com |

In the structural biology of large biomolecules like RNA, severe spectral overlap in ¹H NMR spectra is a major challenge. nih.gov Isotopic labeling, including deuteration, is a crucial strategy to simplify complex spectra and facilitate resonance assignment and structure determination. researchgate.net

2,2,2-Trideuterioacetic acid can be used as a carbon source for microorganisms engineered to produce isotopically labeled precursors, such as nucleotide triphosphates (NTPs), for in vitro transcription of RNA. springernature.com Introducing deuterons at specific positions, which can be achieved through metabolic pathways utilizing the deuterated acetate (B1210297), reduces the number of proton signals and simplifies the spectra. More importantly, replacing protons with deuterons eliminates strong ¹H-¹H dipolar couplings and J-couplings, which are major sources of line broadening in large molecules. nih.govresearchgate.net This results in sharper resonance lines for the remaining protons, improving spectral resolution and allowing for the application of more advanced NMR experiments to study larger RNA molecules. nih.gov

Table 2: Effect of Deuteration on RNA NMR Spectral Properties

Comparison of spectral characteristics for a hypothetical RNA sample that is either unlabeled or selectively deuterated using precursors derived from 2,2,2-trideuterioacetic acid.

| Spectral Parameter | Unlabeled RNA Sample | Selectively Deuterated RNA Sample | Advantage of Deuteration |

|---|---|---|---|

| Spectral Overlap | High, especially in the ribose region. nih.gov | Reduced due to fewer proton signals. | Easier resonance assignment. |

| Proton Linewidths | Broad due to efficient relaxation via dipolar couplings. | Narrower for remaining protons. researchgate.net | Improved resolution and sensitivity. |

| Relaxation Properties | Dominated by ¹H-¹H dipolar interactions. | Altered relaxation pathways, slower transverse relaxation. | Enables advanced experiments on larger RNA systems. nih.gov |

| Applicable Experiments | Limited by molecular size due to broadening. | TROSY (Transverse Relaxation-Optimized Spectroscopy) and other advanced techniques become more effective. nih.gov | Allows structural studies of higher molecular weight RNAs. |

NMR spectroscopy is a powerful method for studying molecular dynamics and conformational equilibria in solution. fu-berlin.denih.gov The introduction of a trideuteriomethyl group can be used as a non-perturbative probe for such studies. Conformational changes in a molecule can alter the local chemical environment of the CD₃ group, which can be monitored by changes in the ²H NMR chemical shift.

Furthermore, dynamic NMR techniques, such as exchange spectroscopy (EXSY) and lineshape analysis, can be used to measure the rates of conformational interchange. utoronto.ca If a molecule exists in two or more conformations that are slowly exchanging on the NMR timescale, separate signals may be observed for each state. As the rate of exchange increases (e.g., with temperature), these signals broaden, coalesce, and eventually sharpen into a single, population-averaged resonance. nih.gov Analyzing the spectral lineshape as a function of temperature allows for the quantification of the kinetic and thermodynamic parameters of the dynamic process. The use of the deuterated label can simplify the spin system, making the analysis more straightforward compared to the corresponding protonated species. fu-berlin.de

Table 3: NMR Parameters for Studying Molecular Dynamics

Relationship between dynamic processes and their observable effects on NMR parameters, applicable to studies involving derivatives of 2,2,2-trideuterioacetic acid.

| Dynamic Timescale | NMR Method | Observable NMR Effect | Information Obtained |

|---|---|---|---|

| Slow Exchange (k << Δν) | Standard 1D/2D NMR | Separate, sharp signals for each conformation. | Population/ratio of conformers. nih.gov |

| Intermediate Exchange (k ≈ Δν) | Lineshape Analysis | Broadened and coalesced signals. nih.gov | Rate constant (k) of exchange, activation energy (Ea). |

| Fast Exchange (k >> Δν) | Standard 1D/2D NMR | Single, sharp, population-averaged signal. | Average conformation and population information. nih.gov |

| Slow to Intermediate | EXSY (Exchange Spectroscopy) | Cross-peaks between exchanging sites. | Exchange pathways and rate constants. utoronto.ca |

*k = rate of exchange; Δν = difference in resonance frequency between exchanging sites.

Mass Spectrometry (MS) Applications

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is indispensable for determining molecular weights and structures. The known mass shift of +3 Da for the trideuterioacetyl group compared to the standard acetyl group makes 2,2,2-trideuterioacetic acid a valuable tool in quantitative and structural MS analysis.

Determining the level of isotopic enrichment is critical for ensuring the quality of labeled compounds and for the accuracy of isotope tracer studies. Mass spectrometry provides a highly sensitive and accurate method for this assessment. mdpi.com When 2,2,2-trideuterioacetic acid is analyzed, its molecular ion peak will appear at a higher m/z value than that of natural acetic acid.

For example, in its deprotonated form [M-H]⁻, acetic acid has an m/z of 59, while 2,2,2-trideuterioacetic acid has an m/z of 62. By analyzing the relative intensities of the ion signals corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species, the percentage of isotopic enrichment can be precisely calculated. sigmaaldrich.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose. mdpi.comnih.gov

Table 4: Illustrative Mass Spectral Data for Isotopic Enrichment

Hypothetical mass spectral data (negative ion mode) for a sample of 2,2,2-trideuterioacetic acid showing different levels of isotopic enrichment.

| m/z | Isotopic Species [M-H]⁻ | Expected Relative Intensity (95% Enrichment) | Expected Relative Intensity (99.5% Enrichment) |

|---|---|---|---|

| 59 | C₂H₃O₂⁻ (unlabeled) | Low | Very Low / Absent |

| 60 | C₂H₂DO₂⁻ (M+1) | Low | Very Low |

| 61 | C₂HD₂O₂⁻ (M+2) | Low | Low |

| 62 | C₂D₃O₂⁻ (M+3) | High (~95%) | Very High (>99.5%) |

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. nationalmaglab.org This provides detailed structural information about the precursor ion. When 2,2,2-trideuterioacetic acid is used to form an adduct or derivative of another molecule (e.g., by acetylating a protein or small molecule), MS/MS can be used to confirm the modification and pinpoint its location.

The fragmentation pattern of the deuterated adduct will be different from its non-deuterated analog. Specifically, any fragment ion that retains the trideuterioacetyl group will show a mass shift of +3 Da compared to the corresponding fragment from the unlabeled molecule. This mass "tag" is invaluable for tracking the modification through complex fragmentation pathways. nih.gov This approach is particularly powerful in fields like proteomics and metabolomics for identifying sites of post-translational modification or for elucidating the structure of unknown metabolites that have been derivatized with the deuterated label. researchgate.netedpsciences.orgnih.gov

Table 5: Hypothetical MS/MS Fragmentation of a Labeled Peptide Adduct

Comparison of key fragment ions from a peptide (e.g., Gly-Lys-Ala) where the lysine (B10760008) residue is acetylated with either normal acetic anhydride (B1165640) or 2,2,2-trideuterioacetic anhydride.

| Precursor Ion (Peptide-Lys-Acyl) | m/z of Precursor Ion [M+H]⁺ | Key Fragment Ion Type | Expected Fragment m/z (Unlabeled) | Expected Fragment m/z (Trideuterio-labeled) | Inference |

|---|---|---|---|---|---|

| G-K(Ac)-A | 345.2 | y₂ ion (K-A) | 245.1 | 245.1 | Fragment does not contain the N-terminus; no mass shift. |

| b₂ ion (G-K(Ac)) | 229.1 | 232.1 | Fragment contains the modification; +3 Da mass shift observed. | ||

| G-K(d₃-Ac)-A | 348.2 | y₂ ion (K(d₃-Ac)-A) | 245.1 | 248.1 | Fragment contains the modification; +3 Da mass shift observed. |

| b₂ ion (G-K) | 229.1 | 229.1 | Fragment does not contain the modification site; no mass shift. |

This illustrates how the +3 Da mass shift in specific fragments confirms the location of the modification on the lysine residue.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. spectroscopyonline.come-bookshelf.de IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. researchgate.net The substitution of protium (B1232500) (¹H) with deuterium (²H) in the methyl group of acetic acid to form 2,2,2-trideuterioacetic acid (CD₃COOH) leads to predictable and informative shifts in the vibrational frequencies, primarily due to the increased mass of deuterium.

Detailed vibrational analyses of 2,2,2-trideuterioacetic acid, often performed using matrix isolation techniques to study the monomeric form, have provided comprehensive assignments for its fundamental vibrational modes. core.ac.ukacs.org Like its non-deuterated counterpart, 2,2,2-trideuterioacetic acid exists as two planar conformers: a lower-energy trans form and a higher-energy cis form. core.ac.ukacs.org The isotopic substitution is particularly evident in the modes involving the methyl group. The C-D stretching vibrations appear at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches in acetic acid (around 2900-3000 cm⁻¹). Similarly, the CD₃ bending, rocking, and torsional modes are all shifted to lower wavenumbers.

The vibrations of the carboxyl group are also affected, though to a lesser extent. The C=O stretching frequency, a characteristically strong band in the IR spectrum, shows a slight shift upon deuteration of the methyl group, reflecting the subtle electronic and kinematic coupling effects. core.ac.uk For instance, in an argon matrix, the C=O stretch (ν(C=O)) for trans-CH₃COOH is observed at 1785.8 cm⁻¹, while for trans-CD₃COOH it appears at 1784.8 cm⁻¹. core.ac.uk A more significant shift is observed in the C-C stretching mode (ν(C-C)), which is more coupled to the motion of the methyl group.

The table below summarizes the key experimental infrared vibrational frequencies for the trans conformer of acetic acid and its trideuterated isotopologue isolated in an argon matrix, illustrating the effect of methyl group deuteration.

Table 1. Comparison of Major Infrared Vibrational Frequencies (cm⁻¹) for trans-CH₃COOH and trans-CD₃COOH Monomers in Solid Argon.

| Vibrational Mode | Assignment | CH₃COOH (cm⁻¹) | CD₃COOH (cm⁻¹) | Description of Isotopic Shift |

|---|---|---|---|---|

| ν(O-H) | O-H Stretch | 3564.4 | 3564.8 | Negligible shift, as expected. |

| ν(C=O) | Carbonyl Stretch | 1785.8 | 1784.8 | Minor downward shift due to secondary mass effect. |

| δ(COH) | C-O-H Bend | 1179.8 | 1207.2 | Upward shift due to coupling with altered methyl group vibrations. |

| ν(C-O) | C-O Stretch | 1300.9 | 1294.0 | Downward shift due to coupling with CD₃ modes. |

| ρ(CH₃)/ρ(CD₃) | Methyl Rock | 1047.8 | 818.5 | Significant downward shift due to increased mass of deuterium. |

| ν(C-C) | C-C Stretch | 895.0 | 989.1 | Significant upward shift due to decoupling from the heavier CD₃ rocking mode. |

Data sourced from Maçôas et al., J. Phys. Chem. A 2004, 108, 3239-3249 and its supporting information. core.ac.ukacs.org Note: Not all vibrational modes are listed. Frequencies for C-H/C-D stretches were not reported as observed in this study due to very low intensity.

These well-characterized isotopic shifts make 2,2,2-trideuterioacetic acid an invaluable tool in vibrational spectroscopy. It can be used to:

Verify Peak Assignments: In complex spectra of larger molecules containing acetyl groups, deuteration helps to unambiguously identify the vibrational modes associated with that specific group. bohrium.com

Study Intermolecular Interactions: The formation of hydrogen-bonded dimers and oligomers in solution or the solid state significantly perturbs the vibrational frequencies. researchgate.net Comparing the spectra of deuterated and non-deuterated species helps to elucidate the structure of these aggregates. bohrium.com For example, studies on concentrated solutions in heavy water have used CD₃COOD to analyze the equilibrium between hydrated monomers, linear dimers, and cyclic dimers. researchgate.netbohrium.com

Circular Dichroism (CD) and Fluorescence Spectroscopy for Structural Insights in Labeled Biomolecules

Circular Dichroism (CD) and fluorescence spectroscopy are highly sensitive techniques used to probe the structure and dynamics of biomolecules, particularly proteins and nucleic acids. researchgate.netresearchgate.net While 2,2,2-trideuterioacetic acid itself is not a conventional chromophore or fluorophore, its use as a labeling agent to introduce a trideuterioacetyl group (-COCD₃) can provide significant structural insights when analyzed with these methods.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. arxiv.org It is exquisitely sensitive to the chiral environment of molecules. In proteins, far-UV CD (190–250 nm) provides information on the secondary structure (α-helix, β-sheet), while near-UV CD (250–320 nm) probes the tertiary structure by monitoring the environment of aromatic amino acids. researchgate.netuc.pt

Acetylation of lysine residues is a critical post-translational modification that can alter a protein's structure, stability, and function. ulb.ac.beresearchgate.net By using 2,2,2-trideuterioacetic acid as the acetyl donor, a trideuterioacetyl group can be site-specifically incorporated. While this group does not produce a strong CD signal itself, it acts as a subtle structural probe:

Conformational Changes: The acetylation of a lysine residue neutralizes its positive charge and adds steric bulk, which can induce local or global conformational changes in the protein. ulb.ac.beschrodinger.com These changes, such as an altered α-helical content or a shift in the tertiary fold, can be readily detected and quantified by far- and near-UV CD spectroscopy. researchgate.net Using the deuterated label ensures that the observed conformational change is due to the acetylation event itself, with the deuterium providing a unique mass signature for other analytical methods like mass spectrometry.

Vibrational Circular Dichroism (VCD): VCD extends CD into the infrared region, measuring chirality in molecular vibrations. rsc.orgmdpi.com The introduction of a CD₃ group dramatically alters the vibrational frequencies of the acetyl moiety. core.ac.uk If this labeled group is introduced into a chiral biomolecule, it will exist in a chiral environment and its vibrations can give rise to a VCD signal. Comparing the VCD spectrum of a protein labeled with CH₃CO- versus CD₃CO- could provide highly specific information about the local conformation and hydrogen bonding at the site of modification. researchgate.netrsc.org

Fluorescence Spectroscopy involves the excitation of a fluorescent molecule (a fluorophore) and the detection of the light it emits. researchgate.net The properties of the emitted light (intensity, wavelength, lifetime, and polarization) are highly sensitive to the fluorophore's local environment. researchgate.net

While the trideuterioacetyl group is not fluorescent, it can be used in conjunction with fluorescent probes to provide structural information:

Environmental Probing: A fluorescent label can be placed near the site of acetylation. The conformational changes induced by the introduction of the -COCD₃ group can alter the local environment of the fluorophore—for example, by changing its solvent exposure or proximity to quenching residues. researchgate.net This would result in a measurable change in the fluorescence signal, reporting on the structural consequences of the deuterated modification.

Kinetic Isotope Effect: The replacement of hydrogen with deuterium can sometimes influence the excited-state lifetime and quantum yield of nearby fluorophores through a phenomenon known as the deuterium isotope effect, which reduces non-radiative decay pathways. nih.gov This effect could potentially be used to study the dynamics and interactions of the labeled region with greater sensitivity.

The table below conceptualizes how a trideuterioacetyl label can be utilized in these advanced spectroscopic methods.

Table 2. Applications of Trideuterioacetyl Labeling in Advanced Spectroscopy.

| Spectroscopic Technique | Principle of Application | Information Gained |

|---|---|---|

| Circular Dichroism (Far-UV) | Acetylation-induced changes in protein backbone conformation. | Changes in secondary structure content (e.g., α-helix, β-sheet). researchgate.net |

| Circular Dichroism (Near-UV) | Perturbation of the environment around aromatic amino acids upon acetylation. | Alterations in protein tertiary structure and folding. schrodinger.com |

| Vibrational Circular Dichroism (VCD) | The CD₃ group's unique vibrational frequencies become probes of the local chiral environment. | High-resolution insight into the conformation and H-bonding at the modification site. rsc.org |

| Fluorescence Spectroscopy | Label-induced conformational changes affect a nearby fluorophore's emission properties. | Local structural dynamics and environmental changes at the acetylation site. researchgate.net |

Applications in Reaction Mechanism Elucidation and Kinetic Studies

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is quantitatively defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org When hydrogen (L) is replaced by deuterium (B1214612) (H), the ratio is expressed as kH/kD. This effect arises primarily from the difference in zero-point vibrational energies of the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. openstax.orglibretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.org For reactions involving the transfer of a proton from 2,2,2-trideuterioacetic acid, the cleavage of the O-D bond is the key event.

Observation : A large kH/kD value, typically in the range of 6 to 10. wikipedia.org

Mechanistic Implication : This indicates that the O-H/O-D bond is being cleaved in the slowest step of the reaction. The magnitude of the KIE provides insight into the nature of the transition state. princeton.edu For example, the bromination of acetone (B3395972) shows a kH/kD of 7, confirming that the rate-determining step is the tautomerization involving C-H bond breaking. libretexts.org

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.orglibretexts.org These effects are generally much smaller than primary KIEs but are still highly informative. wikipedia.org They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to changes in hybridization. princeton.edu

α-Secondary KIE : Observed when the isotope is on the carbon atom undergoing a change in hybridization.

Normal SKIE (kH/kD > 1) : Typically observed when the hybridization changes from sp³ to sp², for example, in SN1 reactions. The theoretical maximum is around 1.4, with typical values of 1.1-1.2. wikipedia.org This is because out-of-plane bending vibrations are less restricted in the sp²-hybridized transition state, weakening the C-H/C-D bond.

Inverse SKIE (kH/kD < 1) : Occurs when hybridization changes from sp² to sp³. Typical values are around 0.8-0.9. princeton.edu Here, the bonding becomes more constricted in the transition state.

β-Secondary KIE : Occurs when the isotope is on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation. libretexts.org

Table 2: Summary of Kinetic Isotope Effects (KIEs)

| KIE Type | Bond to Isotope in Rate-Determining Step | Typical kH/kD Value | Mechanistic Significance |

|---|---|---|---|

| Primary | Broken/Formed | ~6-10 wikipedia.org | Confirms bond cleavage in the slowest step; provides insight into transition state symmetry. princeton.edulibretexts.org |

| Secondary (α) | Not Broken/Formed | > 1 (Normal) | sp³ → sp² rehybridization at the labeled carbon. wikipedia.org |

| Secondary (α) | Not Broken/Formed | < 1 (Inverse) | sp² → sp³ rehybridization at the labeled carbon. princeton.edu |

Role in Catalysis Research and Mechanistic Pathway Delineation

In the field of catalysis, 2,2,2-trideuterioacetic acid is an invaluable tool for delineating mechanistic pathways, particularly for acid-catalyzed reactions. By comparing the rate of a reaction catalyzed by acetic acid versus 2,2,2-trideuterioacetic acid, researchers can determine whether proton transfer is a key event in the rate-limiting step.

If a significant primary KIE is observed, it provides strong evidence for a mechanism involving specific acid catalysis where the proton transfer from the acid is the slow step. nih.gov Conversely, the absence of a significant KIE might suggest that proton transfer occurs in a fast pre-equilibrium step, followed by a different rate-determining step, which is characteristic of general acid catalysis in some contexts. Furthermore, concentration-dependent KIEs can suggest a multi-step reaction mechanism, helping to rule out simpler, single-step pathways. chemrxiv.org The systematic study of KIEs can thus help to distinguish between different catalytic cycles and identify the true rate-limiting step, which is essential for the rational design of more efficient catalysts.

Role in Biochemical Pathway Analysis and Metabolic Research

Tracing Metabolic Flux and Intermediates

Metabolic flux analysis is a key technique for understanding the flow of metabolites through a metabolic network. By introducing a labeled substrate like 2,2,2-trideuterioacetic acid, researchers can quantify the rates of metabolic reactions and elucidate the contributions of different pathways to the production of essential biomolecules.

2,2,2-Trideuterioacetic acid is utilized in studies of both carbon and deuterium (B1214612) metabolism. As a source of deuterated acetyl-CoA, it enables the tracing of the acetyl group's carbon backbone into various metabolic pathways. Concurrently, the deuterium atoms can be tracked as they are incorporated into different molecules, providing insights into hydrogen exchange reactions and the activity of specific dehydrogenases. This dual-labeling capacity makes it a versatile tool for dissecting complex metabolic networks. For instance, deuterium metabolic imaging (DMI) can be used to track the breakdown of deuterated acetate (B1210297) and its flux through the tricarboxylic acid (TCA) cycle in the liver. nih.govnih.govmeduniwien.ac.at

The application of 2,2,2-trideuterioacetic acid extends to the detailed investigation of numerous specific biosynthetic and catabolic pathways.

Fatty Acid Synthesis: 2,2,2-Trideuterioacetic acid is a valuable tracer for studying de novo fatty acid synthesis. nih.gov The deuterated acetyl-CoA derived from this tracer is a fundamental building block for the elongation of fatty acid chains. By measuring the incorporation of deuterium into newly synthesized fatty acids using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can quantify the rate of fatty acid synthesis. khanacademy.org

Glycolysis: Acetate can influence glycolytic flux in a dose-dependent manner. researchgate.net While not a direct intermediate of glycolysis, the metabolism of 2,2,2-trideuterioacetic acid to acetyl-CoA and its subsequent entry into the TCA cycle are intricately linked to glucose metabolism. Isotope tracing studies can elucidate the interplay between acetate utilization and glycolysis, providing a more complete picture of cellular energy metabolism. nih.govnih.gov

Application in "Omics" Sciences

The advent of "omics" technologies has revolutionized the study of biological systems. 2,2,2-Trideuterioacetic acid finds important applications in these high-throughput analytical approaches.

In metabolomics, which involves the comprehensive analysis of all small-molecule metabolites in a biological sample, 2,2,2-trideuterioacetic acid can be used as a tracer to identify active metabolic pathways and discover potential biomarkers. By tracking the incorporation of deuterium into various metabolites, scientists can map out metabolic networks and identify points of dysregulation in disease states. nih.govresearchgate.net

Lipidomics focuses on the global study of lipids in a biological system. 2,2,2-Trideuterioacetic acid is employed in lipidomics to investigate the synthesis and turnover of fatty acids and complex lipids. acs.orgnih.gov The incorporation of deuterium from deuterated acetate into the acyl chains of lipids allows for the quantification of lipid synthesis rates and the study of lipid remodeling processes. nih.govisotope.com

| "Omics" Application | Utility of 2,2,2-Trideuterioacetic acid | Key Research Findings |

| Metabolomics | Pathway identification, Biomarker discovery | Elucidation of metabolic network alterations in disease. |

| Lipidomics | Fatty acid synthesis rate measurement, Lipid turnover studies | Quantification of de novo lipogenesis and lipid remodeling. |

Studies of Protein and Nucleic Acid Dynamics and Interactions

Beyond metabolism, deuterium labeling has proven invaluable in studying the dynamics and interactions of macromolecules.

The use of deuterium from sources like 2,2,2-trideuterioacetic acid can be applied to study the dynamics of proteins and nucleic acids. In techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), the exchange rates of amide protons in proteins with deuterium from the solvent can provide information about protein conformation, flexibility, and interactions with other molecules. escholarship.org While direct incorporation from deuterated acetate into the protein backbone is not the primary mechanism, its metabolism can influence the cellular deuterium pool.

Furthermore, understanding the interactions between proteins and nucleic acids is fundamental to many biological processes. nih.govthermofisher.commdpi.com While not a direct probe in most standard assays, the metabolic effects of deuterated acetate could indirectly influence these interactions by altering the availability of energy or precursor molecules for post-translational modifications of proteins or modifications of nucleic acids.

Labeling Strategies for Structural Biology (e.g., RNA Structure Elucidation for NMR)

The use of deuterated compounds is a cornerstone of modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large biomolecules like RNA. tcichemicals.com In ¹H NMR, the signals from the numerous protons in a large molecule can overlap, making the resulting spectrum complex and difficult to interpret. Strategic replacement of hydrogen with deuterium simplifies these spectra, as deuterium is effectively "silent" in standard ¹H NMR experiments. studymind.co.uk

2,2,2-Trideuterioacetic acid can be used as a precursor in biological systems for the synthesis of deuterated biomolecules. For instance, the acetyl group from acetyl-CoA, which can be derived from acetic acid, is a fundamental building block for numerous molecules, including nucleotides. By providing 2,2,2-trideuterioacetic acid in the growth media for organisms used to produce RNA samples, the deuterium label can be incorporated into the RNA structure.

This labeling strategy is critical for the success of NMR-based structure determination of RNA. nih.gov The routine production of isotopically labeled RNA is a prerequisite for these studies. nih.gov While in vitro transcription using T7 RNA polymerase and isotopically labeled nucleotide triphosphates (NTPs) is a standard method, incorporating labels from metabolic precursors like deuterated acetic acid offers another avenue for creating specifically labeled samples. nih.gov This selective deuteration reduces spectral complexity, mitigates signal loss due to relaxation effects in larger RNAs, and enables the use of advanced NMR experiments to solve complex three-dimensional structures.

| Benefit of Deuteration in RNA NMR | Description |

| Spectral Simplification | Reduces the number of proton signals, minimizing overlap and facilitating resonance assignment. |

| Reduced Relaxation Effects | In large RNAs (>25 kDa), replacing protons with deuterium slows down relaxation, leading to sharper NMR signals and improved spectral quality. |

| Access to Advanced NMR Techniques | Enables experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) on larger molecules by reducing spin diffusion. |

| Probing Dynamics | Allows for the study of molecular motion and dynamics at specific sites within the RNA molecule. |

Investigation of Enzyme Mechanisms

Deuterium-labeled compounds are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. By replacing a hydrogen atom with a deuterium atom at a position involved in bond cleavage, researchers can observe a kinetic isotope effect (KIE), where the reaction rate is typically slower for the deuterated substrate. The magnitude of the KIE provides crucial information about the transition state of the reaction, helping to confirm whether a specific C-H bond is broken in the rate-determining step.

2,2,2-Trideuterioacetic acid and its derivative, deuterated acetyl-CoA, can be used as substrates to probe the mechanisms of enzymes involved in acetyl group transfer and metabolism. Thioesterase enzymes, for example, catalyze the hydrolysis of thioester bonds, such as in acyl-CoAs, a critical step in pathways like fatty acid synthesis. nih.gov Studying the reaction with a deuterated substrate can help to understand the precise steps of catalysis, including the roles of active site residues like the catalytic triad often found in these enzymes. wou.edumdpi.com

Research on yeast metabolism using Deuterium Magnetic Resonance Spectroscopy (DMRS) has successfully used [2,2,2‐2H3]acetate to monitor biochemical processes in real-time. nih.gov This non-invasive technique allows for the tracking of the deuterium label as it is converted from acetate to other metabolites, such as ethanol and acetaldehyde, providing a clear view of the metabolic flux and enzymatic kinetics within living cells. nih.gov Such studies offer a robust method for understanding how metabolic pathways are regulated and how enzymes function in their native cellular environment. nih.gov

| Application | Enzyme/Pathway Studied | Information Gained |

| Metabolic Tracing | Yeast Glycolysis/Fermentation | Real-time tracking of metabolic flux from acetate to ethanol and other products. nih.gov |

| Kinetic Isotope Effect (KIE) | Acyl-CoA Thioesterases | Elucidation of the rate-determining step and transition state structure during thioester hydrolysis. nih.gov |

| Stereochemical Analysis | Macrophomate Synthase | Determination of the stereochemical course of enzymatic reactions involving acetyl group precursors. researchgate.net |

| Pathway Analysis | Fatty Acid Metabolism | Tracing the incorporation and transformation of the acetyl group in the synthesis of fatty acids. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Spectrometry

Chromatography separates the components of a mixture, while spectrometry provides detection and quantification. The coupling of these two techniques offers powerful analytical capabilities for deuterated compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like acetic acid. For 2,2,2-Trideuterioacetic acid, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation of acetic acid and its deuterated isotopologue is achieved based on their interactions with the column. sielc.comresearchgate.net

Due to its lack of a strong chromophore, UV detection of acetic acid requires measurement at low wavelengths (around 200 nm), which can suffer from interference. sielc.com Therefore, HPLC is most powerfully applied when coupled with mass spectrometry (MS). This combination, known as LC-MS, allows for highly sensitive and specific detection based on the mass-to-charge ratio of the analyte.

The gold standard for quantification using LC-MS is the isotope dilution method. This involves adding a known quantity of a stable isotope-labeled internal standard to the sample. For the analysis of 2,2,2-Trideuterioacetic acid, an ideal internal standard would be an acetic acid molecule labeled with a different isotope, such as Carbon-13 (e.g., 1,2-¹³C₂-acetic acid). This standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. nih.gov By comparing the signal intensity of the analyte (2,2,2-Trideuterioacetic acid) to that of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations during sample preparation and analysis. nih.govresearchgate.net

Table 1: Illustrative HPLC-MS Parameters for Acetic Acid Analysis

| Parameter | Typical Condition | Purpose |

| Column | C8 or C18 Reversed-Phase (e.g., 150 x 4.6 mm) | Separates analyte from matrix components based on polarity. nih.gov |

| Mobile Phase | Isocratic or gradient mixture of water with an organic modifier (e.g., Methanol or Acetonitrile) and an acid (e.g., 0.1% Formic Acid or 1% Acetic Acid). nih.gov | Elutes the analyte from the column. The acid improves peak shape and ionization efficiency. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. nih.gov |

| Injection Volume | 5 - 20 µL | The amount of prepared sample introduced into the system. |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight) | Provides sensitive and specific detection based on mass-to-charge ratio. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode | Generates ions from the analyte for mass analysis. Negative mode is suitable for carboxylic acids. |

| Internal Standard | ¹³C-labeled Acetic Acid | Used for accurate quantification via the isotope dilution method. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. nih.gov While acetic acid is volatile, its polar carboxylic acid group can lead to poor peak shape and adsorption in the GC system. researchgate.net To overcome this, chemical derivatization is typically required prior to analysis. sigmaaldrich.comjfda-online.com

Derivatization converts the polar analyte into a less polar, more volatile, and more thermally stable derivative. researchgate.netgcms.cz Common methods for carboxylic acids include:

Esterification: Reacting the acetic acid with an alcohol (e.g., methanol, ethanol, or 2,2,2-trifluoroethanol) in the presence of an acid catalyst to form an ester. gcms.cznih.gov

Silylation: Replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection. unar.ac.id It is noteworthy that deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts in GC, often eluting slightly earlier. chromforum.org This chromatographic separation allows the mass spectrometer to clearly distinguish between the analyte and its non-deuterated analog, even if they have overlapping mass fragments.

GC-MS provides excellent sensitivity and is considered a gold standard for the identification and quantification of many volatile compounds. nih.gov Similar to HPLC-MS, the use of a stable isotope-labeled internal standard is crucial for achieving the highest accuracy. researchgate.net

Table 2: Example GC-MS Derivatization and Analysis Parameters

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | 2,2,2-Trifluoroethanol (TFE) with sulfuric acid catalyst nih.gov or Pentafluorobenzyl bromide (PFBBr) nih.gov | Converts the polar carboxylic acid into a volatile ester suitable for GC analysis. |

| Reaction Conditions | Heating at a specific temperature (e.g., 70-100°C) for a set time (e.g., 30-60 minutes). sigmaaldrich.comnih.gov | Drives the derivatization reaction to completion. |

| GC Column | Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-1MS) | Separates the derivatized analyte from other volatile components in the sample. |

| Injector Temperature | 250 - 280°C | Ensures rapid and complete vaporization of the derivatized sample. nih.gov |

| Oven Program | Temperature ramp (e.g., start at 80°C, ramp to 280°C) | Optimizes the separation of compounds with different boiling points. nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the GC column. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules, creating a characteristic mass spectrum for identification. nih.gov |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method of measurement, meaning it can provide quantification without the need for identical calibration standards. nih.govnih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. fujifilm.comox.ac.uk

For 2,2,2-Trideuterioacetic acid, quantification can be performed using either ¹H NMR or ²H NMR.

¹H NMR: In ¹H NMR, one would measure the disappearance of the methyl proton signal relative to an internal standard. This is effective for determining the degree of deuteration. wiley.com

²H NMR: Deuterium (B1214612) NMR directly observes the signal from the deuterium nuclei. This is particularly useful for highly enriched compounds where the residual proton signals are very weak. sigmaaldrich.com The area of the deuterium signal is compared to the signal of a known amount of a deuterated internal reference standard to determine the absolute concentration. rug.nl

To ensure accurate quantification, several experimental parameters must be carefully controlled, particularly the relaxation delay (the time between successive pulses). This delay must be long enough to allow all nuclei to fully return to their equilibrium state, ensuring that the signal intensity is truly proportional to concentration. researchgate.net While ²H NMR can be less sensitive and require longer acquisition times than ¹H NMR, it provides a clean spectrum without interference from protonated solvents or analytes. sigmaaldrich.com Modern techniques, such as the ERETIC (Electronic REference To access In vivo Concentrations) method, can be used to generate an electronic reference signal, which can significantly reduce the required measurement time without compromising precision. acs.orgacs.org

Table 3: Comparison of Analytical Methodologies

| Technique | Advantages | Disadvantages |

| HPLC-MS | High sensitivity and specificity; suitable for complex matrices; applicable to non-volatile compounds. | Matrix effects can suppress or enhance signal; requires an isotopic standard for best accuracy. nih.gov |

| GC-MS | Excellent separation efficiency and sensitivity; provides structural information from fragmentation patterns. | Requires derivatization for polar analytes like acetic acid jfda-online.com; analyte must be volatile and thermally stable. |

| qNMR | Primary ratio method (highly accurate); non-destructive; requires minimal sample preparation; provides structural confirmation. nih.govnih.gov | Lower sensitivity compared to MS techniques; requires higher analyte concentration; can have long acquisition times. sigmaaldrich.com |

Strategies for Sample Preparation and Enrichment of Deuterated Analytes

Effective sample preparation is a critical step for achieving reliable and accurate results, especially when analyzing low concentrations of 2,2,2-Trideuterioacetic acid in complex biological matrices like plasma, urine, or tissue extracts. nih.gov The primary goals are to remove interfering substances (e.g., proteins, lipids, salts) and to concentrate the analyte of interest. bio-rad.commdpi.com

Common sample preparation strategies include:

Protein Precipitation (PPT): This is a simple and rapid method to remove the bulk of proteins from biological fluids. It is often the first step in a sample preparation workflow. An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample, causing proteins to denature and precipitate. nih.gov The sample is then centrifuged, and the supernatant containing the analyte is collected for further processing or direct analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous sample, the charge state of acetic acid can be manipulated to facilitate its extraction into a suitable organic solvent, thereby separating it from water-soluble interferences.

Solid-Phase Extraction (SPE): SPE is a versatile and powerful technique for both cleanup and enrichment. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Depending on the choice of sorbent and solvents, interfering compounds can be washed away while the analyte is retained, or vice-versa. The retained analyte is then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample. For a polar compound like acetic acid, ion-exchange or certain mixed-mode sorbents can be particularly effective. Online SPE systems can be directly coupled to an HPLC for automated, high-throughput analysis. mdpi.com

The choice of method depends on the complexity of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Theoretical and Computational Chemistry Studies Involving 2,2,2 Trideuterioacetic Acid

Quantum Chemical Calculations for Isotope Effects

Quantum chemical calculations are fundamental to understanding the origin of isotope effects. The substitution of hydrogen with deuterium (B1214612), its heavier isotope, primarily influences the zero-point vibrational energy (ZPVE) of the molecule. The ZPVE of a C-D bond is lower than that of a C-H bond due to the increased mass of deuterium. This difference in ZPVE is the principal cause of most kinetic and equilibrium isotope effects.

Quantum electronic structure methods can be applied to study deuterium isotope effects (DIE) on physicochemical properties, such as acid-base equilibria (pKa values). researchgate.net By calculating the Gibbs free energies of the acid and its deuterated form, as well as their corresponding conjugate bases, the difference in pKa (ΔpKa) between the deuterated and non-deuterated acid can be predicted. researchgate.net These calculations reveal that the dominant contribution to this effect often arises from the difference in zero-point energy between the two isotopologues. nih.gov

A common approach involves a thermodynamic cycle that relates the pKa difference in water (H₂O) and deuterium oxide (D₂O) to the free energies of the species involved. nih.gov

Table 1: Computational Methods for Isotope Effect Studies

| Computational Method | Application | Key Information Obtained |

|---|---|---|

| Quantum Chemistry (DFT) | Calculation of molecular energies and vibrational frequencies. | Zero-point vibrational energies (ZPVE), Gibbs free energies, prediction of equilibrium isotope effects (e.g., ΔpKa). researchgate.net |

| Path Integral + Free Energy Perturbation (PI-FEP) | Simulation of nuclear quantum effects in condensed phases. | Accurate free energy differences, understanding of solvent isotope effects. nih.gov |

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method for investigating chemical reactivity, offering a favorable balance between accuracy and computational cost. In the context of 2,2,2-trideuterioacetic acid, DFT is instrumental in characterizing the transition states of reactions it may undergo. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point.

By locating and characterizing the transition state structure, researchers can calculate the activation energy of a reaction, which is crucial for understanding its kinetics. For reactions involving bond-breaking or bond-forming at the deuterated methyl group, DFT calculations can predict the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for the non-deuterated compound to the rate for the deuterated one.

Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-311++G(d,p). researchgate.netnih.gov Solvent effects, which can be significant, are often incorporated using continuum solvation models (e.g., PCM, SMD). researchgate.net The characterization involves optimizing the geometry of the transition state and performing a frequency calculation to confirm it is a true saddle point on the potential energy surface (indicated by one imaginary frequency).

Molecular Dynamics Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov For systems involving 2,2,2-trideuterioacetic acid, MD simulations can offer insights into its dynamics, solvation structure, and interactions in a condensed phase (e.g., in aqueous solution).

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, where the forces between atoms are described by a force field. While standard force fields may not explicitly account for isotope effects, specialized or re-parameterized force fields can be developed.

For a more rigorous treatment of isotope effects, particularly those involving nuclear quantum effects, more advanced simulation techniques are required. A powerful approach is the combination of path integral molecular dynamics (PIMD) with free-energy perturbation (FEP) methods. nih.gov This combined method allows for the direct calculation of free energy differences arising from isotopic substitution, providing a detailed understanding of both intrinsic and solvent-related deuterium isotope effects on processes like acid dissociation. nih.gov Such simulations can elucidate the role of the solvent in modulating the properties of the deuterated solute. mdpi.com

Computational Modeling of Reaction Energetics and Pathways

Computational modeling allows for the detailed exploration of reaction energetics and the mapping of complete reaction pathways. By calculating the potential energy surface for a given reaction involving 2,2,2-trideuterioacetic acid, one can identify reactants, products, intermediates, and the transition states that connect them.

The process involves:

Geometry Optimization: The minimum energy structures of reactants, products, and any intermediates are located.

Transition State Searching: The transition state structures connecting these minima are found.

Energy Calculation: High-accuracy single-point energy calculations are often performed on the optimized geometries to refine the energetics. Methods like Coupled Cluster (e.g., CCSD(T)) or composite methods can be used for higher accuracy.

Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactant and product.

From these calculations, key thermodynamic and kinetic parameters are derived, including the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). Comparing the calculated energy profiles for the reaction of acetic acid versus 2,2,2-trideuterioacetic acid provides a direct computational measurement of the kinetic isotope effect. researchgate.net This allows researchers to predict how deuteration will alter the reaction rate and can provide mechanistic insights, such as whether a C-H(D) bond is broken in the rate-determining step.

Prediction of Spectroscopic Signatures of Deuterated Compounds

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is particularly useful for identifying and characterizing deuterated compounds. The most pronounced effect of substituting hydrogen with deuterium is observed in vibrational spectroscopy (Infrared and Raman).

The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, the stretching and bending frequencies of a C-D bond are significantly lower than those of a C-H bond.

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. By performing a frequency calculation on the optimized structure of 2,2,2-trideuterioacetic acid, a theoretical vibrational spectrum can be generated. Comparing this predicted spectrum with that of non-deuterated acetic acid allows for a clear assignment of the vibrational modes affected by deuteration. This predictive capability is crucial for interpreting experimental spectra and confirming the successful synthesis of the deuterated compound. researchgate.net

Table 2: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Typical C-H Frequency Range (Calculated) | Expected C-D Frequency Range (Calculated) |

|---|---|---|

| Methyl (CH₃/CD₃) Symmetric Stretch | ~2900 - 3000 | ~2100 - 2200 |

| Methyl (CH₃/CD₃) Asymmetric Stretch | ~3000 - 3100 | ~2200 - 2300 |

| Methyl (CH₃/CD₃) Scissoring Bend | ~1450 - 1470 | ~1040 - 1060 |

Note: These are approximate frequency ranges. Actual calculated values will depend on the level of theory and basis set used.

Future Research Directions and Emerging Applications in Academia

Integration with Advanced Multi-Omics Approaches

The advent of multi-omics, the integrated analysis of diverse "-omics" datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics), offers a holistic view of biological systems. mdpi.com 2,2,2-Trideuterioacetic acid is poised to play a crucial role in these sophisticated studies, primarily as a metabolic tracer to elucidate complex cellular processes.

By introducing 2,2,2-trideuterioacetic acid into a biological system, researchers can track the metabolic fate of the acetyl group through various pathways. This stable isotope labeling approach, when coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, enables precise metabolic flux analysis (MFA). creative-proteomics.comduke.edu MFA quantifies the rates of metabolic reactions, providing a dynamic snapshot of cellular metabolism that complements the static information provided by other omics technologies.

Future research will likely focus on integrating data from 2,2,2-trideuterioacetic acid-based fluxomics with proteomics and transcriptomics. For instance, by correlating changes in metabolic fluxes with alterations in protein expression (proteomics) and gene transcription (transcriptomics), scientists can uncover novel regulatory mechanisms and gain deeper insights into cellular responses to various stimuli or disease states. nih.govnih.govcardiff.ac.uk This integrated approach can reveal how metabolic reprogramming, as traced by the deuterated acetate (B1210297), is linked to changes at the protein and gene levels, providing a more complete picture of cellular function. biorxiv.org

| Multi-Omics Integration Strategy | Potential Insights | Relevant Technologies |

| Fluxomics-Proteomics | Understanding how changes in metabolic pathway utilization are linked to the abundance of specific enzymes and regulatory proteins. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Fluxomics-Transcriptomics | Elucidating the transcriptional regulation of metabolic pathways in response to metabolic shifts. | MS, NMR, RNA-Sequencing |

| Metabolomics-Proteomics | Identifying novel enzyme-substrate relationships and allosteric regulatory interactions. | MS, NMR |

Development of Novel Synthetic Routes for Deuterated Compounds

The increasing demand for deuterated compounds like 2,2,2-trideuterioacetic acid in research and pharmaceutical applications necessitates the development of more efficient, selective, and sustainable synthetic methods.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. nih.govcolab.wsscilit.com This technology offers several advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and improved scalability. x-chemrx.com Future research will likely focus on developing continuous flow processes for the deuteration of carboxylic acids, potentially utilizing novel catalysts and deuterating agents to achieve high isotopic enrichment and chemical purity. researchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of deuterated molecules. nih.govresearchgate.net Enzymes can catalyze reactions with high specificity, often at specific positions within a molecule, which is challenging to achieve with conventional chemical methods. biorxiv.org Research in this area could lead to the development of enzymatic routes to 2,2,2-trideuterioacetic acid and other deuterated building blocks, starting from readily available precursors.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Development of novel catalysts and deuterating agents for continuous processes. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for specific deuteration reactions. |

Exploration in New Catalytic Systems and Reaction Discovery

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a fundamental tool for elucidating reaction mechanisms. wikipedia.org The substitution of hydrogen with deuterium (B1214612) in 2,2,2-trideuterioacetic acid can significantly alter the rate of reactions involving the cleavage of a C-H bond. nih.govrutgers.edu This property makes it an excellent probe for studying the mechanisms of catalytic reactions.

Future research will continue to leverage the KIE of 2,2,2-trideuterioacetic acid to investigate a wide range of catalytic processes, including C-H activation and functionalization. nih.govacs.orgnih.govacs.org By comparing the reaction rates of deuterated and non-deuterated acetic acid, chemists can gain valuable insights into the rate-determining steps of catalytic cycles and the nature of transition states. chemrxiv.org This knowledge is crucial for the rational design of more efficient and selective catalysts.

Furthermore, 2,2,2-trideuterioacetic acid can be employed in the discovery of new catalytic reactions. By using it as a reactant or a mechanistic probe, researchers can uncover novel reaction pathways and develop new synthetic methodologies.

| Application in Catalysis | Principle | Research Goal |

| Mechanistic Elucidation | Kinetic Isotope Effect (KIE) | Understanding reaction pathways and transition states. nih.gov |

| Reaction Discovery | Mechanistic Probing | Identifying new catalytic transformations. |

| Catalyst Development | C-H Activation Studies | Designing more efficient and selective catalysts. |

Advancements in In Situ Spectroscopic Monitoring using Deuterated Probes

The ability to monitor chemical and biological processes in real-time provides invaluable information about reaction dynamics and intermediates. Deuterated compounds, including 2,2,2-trideuterioacetic acid, are increasingly being used as probes for in situ spectroscopic monitoring, particularly with techniques like NMR and Raman spectroscopy. nih.govcam.ac.ukresearchgate.net

In Situ NMR Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and reaction monitoring. magritek.com The use of deuterated solvents is standard practice in NMR to avoid solvent interference. Similarly, introducing a deuterated probe like 2,2,2-trideuterioacetic acid can simplify complex spectra and allow for the unambiguous tracking of specific molecules or functional groups throughout a reaction. Future advancements in in situ NMR will likely involve the use of benchtop NMR spectrometers for real-time reaction monitoring in a wider range of settings.

In Situ Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about molecular structure and composition. researchgate.netmdpi.com The carbon-deuterium (C-D) bond has a characteristic Raman signal in a region of the spectrum that is typically free from interference from other biological molecules (the "cell-silent region"). nih.govnih.govacs.orgresearchgate.net This makes deuterated compounds excellent probes for in situ Raman imaging of cells and tissues. semanticscholar.org Researchers are exploring the use of deuterated fatty acids and other molecules to visualize metabolic processes within living systems in real-time. nih.govnih.gov 2,2,2-Trideuterioacetic acid could be similarly employed to track acetate metabolism at the subcellular level.

| Spectroscopic Technique | Advantage of Deuterated Probe | Future Application |

| NMR Spectroscopy | Simplification of spectra, unambiguous signal tracking. | Real-time reaction monitoring with benchtop spectrometers. |

| Raman Spectroscopy | Signal in the "cell-silent" region, non-invasive imaging. | In vivo metabolic imaging of acetate utilization. |

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-Trideuterioacetic acid with high isotopic purity?

Synthesis typically involves deuteration of acetic acid or its precursors. A common approach is acid-catalyzed isotopic exchange using deuterated reagents (e.g., D2O or D3PO4) under controlled conditions to replace all three methyl hydrogens. For example, reacting acetic anhydride with excess deuterated methanol (CD3OD) under reflux can yield the deuterated product. Purification via fractional distillation or column chromatography is critical to achieve >99% isotopic purity .

Q. How does deuteration at the methyl position influence the acidity of acetic acid in comparative studies?

Deuteration reduces the zero-point vibrational energy of the C-D bond compared to C-H, leading to a kinetic isotope effect (KIE). This results in a slightly lower acidity (pKa increase by ~0.1–0.3 units) due to decreased stabilization of the conjugate base. Researchers must account for this when designing pH-dependent reactions, particularly in proton-transfer mechanisms or enzymatic studies where isotopic labeling affects reaction rates .

Advanced Research Questions

Q. What experimental considerations are critical when using 2,2,2-Trideuterioacetic acid in kinetic studies involving proton transfer reactions?

Key considerations include:

- Moisture Control : Prevent isotopic dilution by rigorously excluding H2O from reaction systems. Use deuterated solvents (e.g., D2O, CDCl3) and anhydrous conditions.

- Temperature Stability : Monitor thermal degradation, as deuterated compounds may exhibit altered decomposition pathways compared to protiated analogs. Thermogravimetric (TG) or differential scanning calorimetry (DSC) data can guide safe operating ranges .

- KIE Quantification : Use <sup>1</sup>H/<sup>2</sup>H NMR or mass spectrometry to track isotopic substitution efficiency and validate kinetic models .

Q. How can researchers mitigate deuterium loss during prolonged storage or handling of 2,2,2-Trideuterioacetic acid?

- Storage Conditions : Store in tightly sealed, inert containers (e.g., glass ampules or Schlenk flasks) under dry, inert gas (Ar/N2) to minimize H/D exchange with atmospheric moisture.

- Temperature : Maintain storage at ≤4°C to reduce thermal degradation.

- Handling Protocols : Use gloveboxes or Schlenk lines for transfers. Pre-treat glassware with deuterated solvents to remove residual protons .

Q. What challenges arise in characterizing 2,2,2-Trideuterioacetic acid using NMR spectroscopy, and how can they be addressed?

- Signal Suppression : Deuterium splitting in <sup>1</sup>H NMR can complicate peak assignments. Use <sup>2</sup>H-decoupled NMR or shift to <sup>13</sup>C NMR for clearer analysis.

- Isotopic Purity Verification : Combine <sup>2</sup>H NMR (quadrupolar splitting) with high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment.

- Solvent Interference : Avoid protonated solvents; use CD3CN or DMSO-<i>d</i>6 to prevent signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro